molecular formula C12H24N2O B13265852 N-(4-aminocyclohexyl)hexanamide

N-(4-aminocyclohexyl)hexanamide

Cat. No.: B13265852
M. Wt: 212.33 g/mol
InChI Key: YDPGMFJWUWNLCM-UHFFFAOYSA-N
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Description

N-(4-Aminocyclohexyl)hexanamide is a synthetic organic compound characterized by the molecular formula C₁₂H₂₄N₂O and a molecular weight of 212.33 g/mol . Structurally, it consists of a hexanamide chain (a six-carbon aliphatic chain terminating in an amide group) linked to a 4-aminocyclohexyl moiety. This cyclohexyl group introduces stereochemical complexity, as the amino group can adopt axial or equatorial positions depending on the cyclohexane ring's conformation. The compound is cataloged under CAS number 1154620-08-2 and is primarily used in research settings, though its specific applications remain under investigation .

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

N-(4-aminocyclohexyl)hexanamide

InChI

InChI=1S/C12H24N2O/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h10-11H,2-9,13H2,1H3,(H,14,15)

InChI Key

YDPGMFJWUWNLCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)hexanamide typically involves the reaction of 4-aminocyclohexylamine with hexanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides and related compounds.

Scientific Research Applications

N-(4-aminocyclohexyl)hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)hexanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Properties of Selected Hexanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity References
This compound C₁₂H₂₄N₂O 212.33 4-Aminocyclohexyl Not reported Research applications
N-[2-(1H-Indol-3-yl)ethyl]hexanamide C₁₆H₂₂N₂O 258.36 Indole-ethyl Not reported Anti-parasitic (PfCDPK1 inhibition)
N-(2-Amino-4-oxo-1,4-dihydroquinolin-2-yl)hexanamide C₁₅H₁₉N₃O₂ 273.33 Quinolinone-amino >250 Not reported
N-((4-(4-Bromophenoxy)phenyl)sulfonyl)hexanamide C₁₈H₂₀BrNO₄S 434.33 Bromophenoxy-sulfonyl Not reported Not reported
Key Observations:

Structural Diversity: N-(4-Aminocycloclohexyl)hexanamide is distinguished by its alicyclic 4-aminocyclohexyl group, which contrasts with aromatic or heterocyclic substituents in analogs like the indole-ethyl group in Compound A (anti-parasitic agent) or the quinolinone-amino group in derivatives .

Physicochemical Properties: Derivatives with rigid aromatic systems, such as the quinolinone-containing compound (4d), exhibit high melting points (>250°C), likely due to strong intermolecular hydrogen bonding and π-π stacking . In contrast, this compound’s aliphatic cyclohexyl group may reduce crystallinity, though experimental data are needed.

Biological Activity: Compound A (N-[2-(1H-indol-3-yl)ethyl]hexanamide) demonstrates anti-parasitic activity against Plasmodium falciparum, highlighting the role of indole moieties in targeting parasitic enzymes like PfCDPK1 . The biological profile of this compound remains unexplored in the provided evidence.

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